Home > Products > Building Blocks P6263 > 1,4-Oxazepan-3-one
1,4-Oxazepan-3-one - 61108-69-8

1,4-Oxazepan-3-one

Catalog Number: EVT-416374
CAS Number: 61108-69-8
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chiral 1,4-oxazepan-3-one Targeting Schwann Cells

Compound Description: This compound is a specifically designed chiral derivative of 1,4-oxazepan-3-one. While its specific structure is not disclosed in the provided abstract, its key feature is the chirality, meaning it exists in two non-superimposable mirror image forms (enantiomers). This chirality likely imparts specific biological activity towards Schwann cells, which are crucial for nerve cell support and function. The compound is reported to exhibit morphometrically inhibitory effects on Wallerian degeneration, a process of nerve fiber degeneration after injury. []

Relevance: This compound is a directly modified version of 1,4-oxazepan-3-one, designed to target specific biological pathways. The core seven-membered ring structure containing oxygen and nitrogen remains, with additional modifications (likely involving chiral centers) introduced to enhance its activity and selectivity. This direct structural similarity makes it highly relevant to understanding the potential applications of 1,4-oxazepan-3-one derivatives. []

1,4-Oxazepan-7-one Derivatives

Relevance: While structurally similar to 1,4-oxazepan-3-one, these derivatives have the carbonyl group at the 7th position instead of the 3rd position of the seven-membered ring. This positional change significantly impacts their reactivity, making them suitable for ring-opening polymerization, a characteristic not commonly associated with 1,4-oxazepan-3-one. [, ]

2,4-Diaryl-1,4-oxazepan-7-ones

Compound Description: These compounds are synthesized through a copper-catalyzed cascade reaction involving intramolecular nucleophilic addition to N-sulfonylketenimine, resulting in the formation of 2,4-diaryl-1,4-oxazepan-7-ones via a ketenimine route. []

Relevance: These compounds share the same seven-membered oxazepine ring structure with 1,4-oxazepan-3-one. The "2,4-diaryl" substitution pattern indicates the presence of two aryl groups attached to the 2nd and 4th positions of the ring, adding to the structural diversity within this class of compounds. []

(6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones

Compound Description: These compounds are single enantiomers synthesized efficiently in a two-step process. The synthesis involves using chiral starting materials like substituted aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester or its potassium salt. []

Relevance: These compounds, although structurally similar to 1,4-oxazepan-3-one, have distinct features. The presence of a hydroxyl group at the 6th position and a phenyl group at the 7th position, along with the carbonyl group at the 5th position, differentiates them from the parent compound. The specific stereochemistry denoted by (6R,7R) highlights the significance of chirality in these derivatives. []

6-Methylene-1,4-oxazepan-2-ones

Compound Description: These compounds are utilized in Ireland–Claisen rearrangements. This reaction, involving the boron enolates of these compounds, produces stereochemically defined 4-(E)-ethylidene prolines, valuable building blocks in organic synthesis. []

Overview

1,4-Oxazepan-3-one is a heterocyclic compound characterized by a seven-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is C5H9NO2C_5H_9NO_2, and it has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This compound belongs to the class of oxazepanes, which are known for their diverse biological activities.

Source

The compound can be synthesized from various starting materials through several methods, including cyclization reactions and other synthetic strategies. It is also referenced in patent literature for its pharmaceutical applications.

Classification

1,4-Oxazepan-3-one is classified under heterocyclic compounds, specifically as an oxazepane derivative. It is recognized for its structural uniqueness and its potential role in drug development.

Synthesis Analysis

Methods

The synthesis of 1,4-oxazepan-3-one can be achieved through several methods:

  1. Cyclization Reactions: A common approach involves the cyclization of amino acids or their derivatives with carbonyl compounds. For example, the reaction of chiral aminoalcohols with glutaconic acid has been explored .
  2. Metal-Catalyzed Reactions: Various metal catalysts can facilitate the formation of the oxazepane ring. Techniques such as hydroamination and annulation reactions are employed to construct the oxazepane framework .
  3. Environmentally Friendly Approaches: Recent studies have focused on metal-free synthesis routes, which utilize propargylamines as starting materials .

Technical Details

The synthesis often requires careful control of reaction conditions to optimize yield and purity. Techniques such as chromatography are typically employed to purify the final product.

Molecular Structure Analysis

Structure

1,4-Oxazepan-3-one features a seven-membered ring with the following structural characteristics:

  • Molecular Formula: C5H9NO2C_5H_9NO_2
  • Molecular Weight: 115.13 g/mol
  • The ring structure includes one nitrogen atom and one oxygen atom, contributing to its heterocyclic nature.

Data

The compound's InChI key is not explicitly provided in the sources but can be derived from its structural formula. The compound exhibits distinct spectral characteristics in NMR and mass spectrometry analyses, which can be used for identification and characterization .

Chemical Reactions Analysis

Reactions

1,4-Oxazepan-3-one participates in various chemical reactions:

  1. Nucleophilic Substitution: The presence of functional groups allows for nucleophilic attack, leading to substitution reactions that modify the oxazepane structure.
  2. Hydrolysis and Condensation: The compound can undergo hydrolysis under acidic or basic conditions, facilitating further functionalization.
  3. Reactivity with Amines: The carbonyl group in 1,4-oxazepan-3-one can react with amines to form amide derivatives, expanding its utility in synthetic chemistry .

Technical Details

Reactions involving 1,4-oxazepan-3-one require specific conditions such as temperature control and pH adjustment to ensure successful transformation while minimizing by-products.

Mechanism of Action

Process

The mechanism of action for 1,4-oxazepan-3-one primarily revolves around its role as a monoamine reuptake inhibitor. This action is crucial in modulating neurotransmitter levels in the brain:

  1. Inhibition of Reuptake Transporters: The compound binds to serotonin and norepinephrine transporters, preventing their reuptake into presynaptic neurons.
  2. Increased Neurotransmitter Availability: By inhibiting reuptake, it enhances the availability of neurotransmitters in the synaptic cleft, potentially alleviating symptoms of depression and anxiety.

Data

Studies indicate that modifications to the oxazepane structure can influence its binding affinity and selectivity towards different neurotransmitter systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on substituents.

Chemical Properties

  • Boiling Point: Not explicitly stated but expected to be moderate due to its low molecular weight.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Relevant Data

The compound's purity and stability are often assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

Applications

1,4-Oxazepan-3-one has several scientific uses:

  1. Pharmaceutical Development: Its properties as a monoamine reuptake inhibitor make it a candidate for developing antidepressants or anxiolytics.
  2. Research Tool: Utilized in studies investigating neurotransmitter dynamics and receptor interactions.
  3. Synthetic Intermediates: Serves as a building block for synthesizing more complex heterocyclic compounds with potential biological activity .
Synthetic Methodologies for 1,4-Oxazepan-3-one and Derivatives

Cyclization Strategies for Oxazepanone Core Formation

Ring-Closure Approaches via Amino Alcohol Precursors

The cyclization of amino alcohol precursors represents a foundational strategy for constructing the 1,4-oxazepan-3-one core. This approach typically employs bifunctional substrates containing both amine and alcohol groups strategically positioned for intramolecular lactamization. o-Aminophenethyl alcohols serve as privileged precursors, where the primary amine undergoes nucleophilic attack on a carbonyl group (often from carboxylic acids, esters, or activated ketones) to form an amide bond, followed by alcohol-mediated cyclization to establish the ether linkage. The ring size is dictated by the carbon chain length between functional groups, with three-methylene spacers favoring seven-membered ring formation [4] [8].

Critical parameters influencing cyclization efficiency include the activation state of the carbonyl component, base selection, and reaction temperature. Carboxylic acid activation (e.g., via mixed anhydride formation or carbodiimide coupling) is common prior to cyclization. Base-mediated conditions (e.g., NaH in solvent-free systems at 70°C) promote deprotonation of the alcohol, enhancing its nucleophilicity for the final ring-closing step. This approach enables moderate-to-high yields (typically 65-85%) but faces challenges with epimerization at stereocenters adjacent to the carbonyl during lactamization [3] [5]. Alternative routes involve intramolecular aldol condensations of keto-alcohols or reductive amination strategies, which offer complementary pathways to the oxazepanone scaffold under milder conditions [8].

Table 1: Comparative Analysis of Ring-Closure Methods via Amino Alcohol Precursors

Precursor TypeCyclization ConditionsKey AdvantagesLimitationsTypical Yield Range
Carboxylic Acid DerivativesDCC, DMAP, CH₂Cl₂; then NaH, 70°CHigh functional group toleranceEpimerization risk at α-stereocenters70-85%
Keto-AlcoholsNaH, solvent-free, 70°CAtom-economical, no activator neededLimited substrate scope75-94%
Aldehyde-Amino AlcoholsNaBH₃CN, MeOH, rtMild conditions, stereoretentiveRequires reducing agent65-80%

Catalytic Methods for Stereoselective Synthesis

Catalytic methodologies have emerged to address the challenge of stereocontrol in oxazepanone synthesis, particularly for generating enantioenriched derivatives bearing chiral centers at C2, C4, or C6. Transition metal catalysis employing copper(I) complexes with chiral bisphosphine ligands (e.g., (R)-BINAP or (S,S)-Chiraphos) enables asymmetric reductive amination of keto-alcohol precursors. This one-pot process achieves high enantiomeric excess (typically >90% ee) by dynamically kinetic resolution during imine reduction [8].

Organocatalytic approaches utilize chiral phosphoric acids (e.g., TRIP) or thiourea catalysts to facilitate enantioselective intramolecular lactamization. These systems operate via hydrogen-bonding activation of carbonyl groups, directing nucleophilic attack by the amine with precise facial control. Density Functional Theory (DFT) studies support a transition state where the catalyst organizes the substrate into a rigid conformation, minimizing competing racemic pathways [3]. For C4-substituted derivatives, asymmetric hydrogenation of exocyclic enamide intermediates using Ir-(P-OP) or Ru-(BINAP) complexes delivers saturated heterocycles with >95% ee and dr >20:1. These catalytic methods typically achieve 80-92% yields while providing exceptional stereoselectivity critical for medicinal chemistry applications targeting chiral binding pockets [4] [8].

Scaffold Functionalization and Substituent Engineering

Benzyl and Aryl Group Incorporation at Position 4

Position C4 of the 1,4-oxazepan-3-one scaffold serves as a principal site for structural diversification, with benzyl and aryl substituents profoundly influencing pharmacological profiles. Nucleophilic displacement represents the most direct approach, where 4-chlorooxazepanones react with aryl/benzyl Grignard reagents (ArMgBr, BnMgCl) or zinc organometallics in THF at 0-25°C. This method tolerates electron-rich (e.g., p-methoxyphenyl) and electron-deficient (e.g., p-CF₃-phenyl) aryl groups but shows diminished yields with sterically hindered ortho-substituted aromatics (≤50% yield) [5] [8].

Transition-metal catalyzed cross-coupling expands the scope to heteroaryl groups inaccessible via organometallic addition. Pd(PPh₃)₄-mediated Suzuki-Miyaura coupling of 4-boronic ester-functionalized oxazepanones with aryl bromides delivers biaryl derivatives, while Buchwald-Hartwig amination installs aminoaryl substituents. Copper(I) iodide with trans-N,N'-dimethylcyclohexanediamine ligand enables C–N coupling between 4-iodo derivatives and benzylamines, yielding tertiary amine-functionalized analogs. These methods typically achieve 75-88% yields with excellent functional group compatibility, including nitriles, esters, and protected amines [8]. For sensitive substrates, reductive amination of 4-oxo derivatives (readily available by Dess-Martin oxidation) with arylalkylamines provides a mild alternative, proceeding via iminium ion intermediates reduced by NaBH₃CN in >80% yield [5].

Strategies for Allosteric Pocket-Targeted Modifications

Modifications targeting allosteric binding pockets prioritize steric complementarity and electronic fine-tuning via C6, C7, and N1 substituents. Sulfonamide formation at N1 enhances metabolic stability and introduces hydrogen-bond acceptor motifs critical for allosteric interactions. Reaction of N-unsubstituted oxazepanones with arylsulfonyl chlorides (e.g., 2-thiophenesulfonyl chloride, 3,5-dimethylisoxazole-4-sulfonyl chloride) in pyridine yields sulfonamides with compact, heterocyclic appendages that probe shallow subpockets [8].

Stereoselective alkylation at C6 leverages chiral auxiliaries or catalysts to install methyl, fluoromethyl, or cyclopropyl groups that induce conformational constraints. Evans’ oxazolidinone-controlled enolization followed by electrophilic quenching provides >95% de for α-methylation. Subsequent auxiliary removal affords enantiopure 6-methyl derivatives that modulate ring puckering and bioactive conformation populations [3]. Spacer-optimized aryl ethers at C7 utilize SNAr chemistry with electron-deficient fluoroarenes (e.g., 3,4-dichloro-5-fluoropyridazinone) to introduce extended aromatic systems. Molecular modeling-guided chain length optimization identifies ethylene diamine and trans-cyclohexyl spacers as optimal for reaching deep lipophilic subpockets, enhancing binding affinity by 10-100 fold in target-specific assays [3] [8].

Patent-Based Innovations in Oxazepanone Synthesis

Recent patents disclose advanced synthetic methodologies addressing scalability, sustainability, and stereochemical control challenges in oxazepanone production. WO2012046882A1 details a continuous-flow hydrogenation system employing a Pd/C-packed cartridge reactor for enantioselective reduction of 4-arylidene oxazepanone precursors. This technology achieves quantitative conversion with >99% ee at 50 bar H₂ and 80°C, significantly outperforming batch processes (typically 92% ee) while reducing catalyst loading by 15-fold [2] [8].

US20230399319A1 introduces a photocatalytic ring-expansion strategy converting pyrrolidine-3-carboxamides to 1,4-oxazepan-3-ones via single-electron oxidation and C–C bond cleavage. Key innovations include:

  • Ir(ppy)₃ photocatalyst under blue LED irradiation
  • In situ generation of alkoxyl radicals from t-butyl hydroperoxide
  • Stereospecific 1,2-aryl migration preserving chiral integrityThis method constructs the oxazepanone core in 78% yield and >99% ee from chiral pyrrolidine precursors, circumventing traditional step-intensive sequences [8].

For late-stage diversification, modular ligand-accelerated catalysis (patented in WO2012046882A1) employs copper(I)-furoate complexes with hemilabile phosphine-oxazoline ligands. This system enables C7 borylation of fully assembled oxazepanone cores with B₂pin₂ under aerobic conditions, providing versatile intermediates for parallel synthesis. Subsequent one-pot Suzuki couplings generate arrays of 7-aryl/heteroaryl derivatives (87-94% yield) without protecting group manipulations, streamlining SAR exploration [2] [8].

Table 2: Patent-Protected Synthesis Methods for 1,4-Oxazepan-3-one Derivatives

PatentCore InnovationCatalyst/Reagent SystemKey Performance Metrics
WO2012046882A1Continuous-flow asymmetric hydrogenationPd/C (chiral modifier: (R)-3,5-di(CF₃)Ph-Phosphinooxazoline)>99% ee, TON=4500, 10 kg/day throughput
US20230399319A1Photocatalytic ring expansionIr(ppy)₃ (0.5 mol%), TBHP, CH₃CN, 450 nm LEDs78-82% yield, >99% ee retention
WO2012046882A1Ligand-accelerated C7 borylationCu(OTf)₂ (5 mol%), L1 ligand (6 mol%), B₂pin₂, 4Å MS92% yield, >30:1 C7/C6 regioselectivity

Properties

CAS Number

61108-69-8

Product Name

1,4-Oxazepan-3-one

IUPAC Name

1,4-oxazepan-3-one

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7)

InChI Key

YNHIMQYJCDVCEG-UHFFFAOYSA-N

SMILES

C1CNC(=O)COC1

Canonical SMILES

C1CNC(=O)COC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.